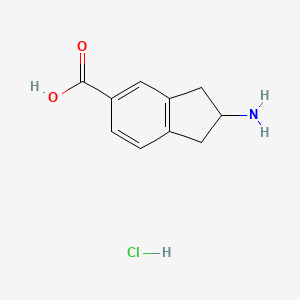
1,1-difluoro-1-(4-fluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-1-(4-fluorophenyl)propan-2-one, also known as 4-fluorophenyl-1,1-difluoropropan-2-one, is a synthetic organic compound with a variety of uses in scientific research. It is a colorless liquid with a boiling point of 74-75 °C and a melting point of -25 °C. It is a highly volatile compound and is soluble in a variety of organic solvents. The compound has been used in a range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate for various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a substrate for various biochemical and physiological studies. It has also been used in the synthesis of a range of organic compounds, such as fluoroalkenes, fluorinated alcohols, and fluoroethers.
Wirkmechanismus
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one acts as a proton transfer agent in certain chemical reactions. It can act as a proton donor or acceptor, depending on the reaction conditions. It has also been used in the synthesis of a range of organic compounds, such as fluoroalkenes, fluorinated alcohols, and fluoroethers.
Biochemical and Physiological Effects
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has been found to have a range of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been found to have an effect on the expression of certain genes, such as those involved in the regulation of cellular respiration and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a number of advantages and limitations when used in lab experiments. One of the main advantages is its high volatility, which makes it ideal for use in many reactions. It is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is highly toxic and should be handled with care.
Zukünftige Richtungen
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one has a wide range of potential applications in scientific research. Further studies are needed to explore the potential of this compound in the synthesis of new organic compounds, as well as its potential applications in drug discovery and development. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity.
Synthesemethoden
1,1-Difluoro-1-(1,1-difluoro-1-(4-fluorophenyl)propan-2-oneyl)propan-2-one is typically synthesized by reacting 1,1-difluoro-1-(4-fluorophenyl)propan-2-oneol with difluoromethane in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is carried out at a temperature of between 80-90 °C for a period of several hours. The product is then isolated by distillation or by extraction with a suitable solvent.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-difluoro-1-(4-fluorophenyl)propan-2-one involves the introduction of two fluorine atoms onto a propan-2-one molecule, followed by the addition of a 4-fluorophenyl group.", "Starting Materials": [ "Propan-2-one", "Fluorine gas", "4-Fluorobenzene", "Sodium hydride", "Diethyl ether", "Tetrahydrofuran", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of 1,1-difluoropropan-2-one", "Propan-2-one is reacted with fluorine gas in the presence of a catalyst such as cobalt trifluoride to produce 1,1-difluoropropan-2-one.", "Step 2: Preparation of 1,1-difluoro-1-(4-fluorophenyl)propan-2-one", "4-Fluorobenzene is reacted with sodium hydride in diethyl ether or tetrahydrofuran to produce the corresponding phenylsodium intermediate.", "The phenylsodium intermediate is then added to the 1,1-difluoropropan-2-one from step 1 in the presence of a catalyst such as copper(I) iodide to produce 1,1-difluoro-1-(4-fluorophenyl)propan-2-one.", "Step 3: Purification of 1,1-difluoro-1-(4-fluorophenyl)propan-2-one", "The crude product is purified by washing with methanol, followed by treatment with hydrochloric acid to remove any remaining impurities.", "The resulting solution is then neutralized with sodium bicarbonate and extracted with diethyl ether.", "The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the final product as a colorless oil." ] } | |
CAS-Nummer |
1546395-00-9 |
Produktname |
1,1-difluoro-1-(4-fluorophenyl)propan-2-one |
Molekularformel |
C9H7F3O |
Molekulargewicht |
188.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



